N1-Methylation Converts Type 2-Selective to Type 1-Selective Steroid 5α-Reductase Inhibition in 6‑Substituted Quinolin‑2‑ones
In a series of 6‑(4‑carbamoylphenyl)‑substituted quinolin‑2‑ones, the N1‑unsubstituted analog (compound 4, 1H‑quinolin‑2‑one) exhibited competitive inhibition of human type 2 steroid 5α‑reductase with Ki = 800 ± 85 nM, whereas the N1‑methylated derivative (compound 5, quinolin‑2(1H)‑one) displayed a fundamentally different profile: it preferentially inhibited the type 1 isozyme with IC₅₀ = 510 nM [1]. Although the 6‑aryl substituent in compounds 4 and 5 differs from the 6‑bromo‑7‑methoxy substitution pattern of the target compound, the study unambiguously demonstrates that N1‑methylation alone can invert isozyme selectivity within the quinolin‑2‑one scaffold. This establishes a precedent for the target compound’s N1‑methyl group as a critical determinant of biological selectivity relative to its des‑methyl analog 6‑bromo‑7‑methoxyquinolin‑2(1H)‑one (CAS 1647113‑74‑3).
| Evidence Dimension | Isozyme selectivity shift (human steroid 5α‑reductase type 1 vs type 2) |
|---|---|
| Target Compound Data | Not directly measured; inferred from N1‑methylated analog: IC₅₀ = 510 nM (type 1‑selective) |
| Comparator Or Baseline | N1‑unsubstituted analog (compound 4): Ki = 800 ± 85 nM (type 2‑selective) |
| Quantified Difference | N1‑methylation changes isozyme selectivity from type 2‑preferring (Ki = 800 nM) to type 1‑preferring (IC₅₀ = 510 nM), approximately 1.6‑fold potency shift accompanied by selectivity inversion. |
| Conditions | Human recombinant steroid 5α‑reductase type 1 and type 2 enzyme inhibition assays; substrate and cofactor conditions as described in Baston et al. (2000). |
Why This Matters
Procuring the N1‑unsubstituted analog would predictably yield a compound with opposite isozyme selectivity, undermining any SAR campaign directed at type 1 5α‑reductase.
- [1] Baston, E., Salem, O. I., Hartmann, R. W. (2000). 6‑Substituted 1H‑quinolin‑2‑ones and 2‑methoxy‑quinolines: synthesis and evaluation as inhibitors of steroid 5α reductases types 1 and 2. European Journal of Medicinal Chemistry, 35(10), 931–940. View Source
